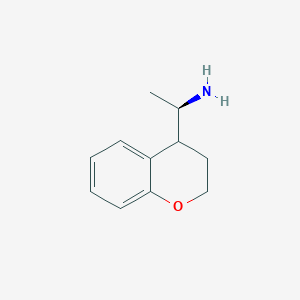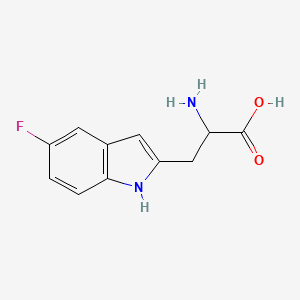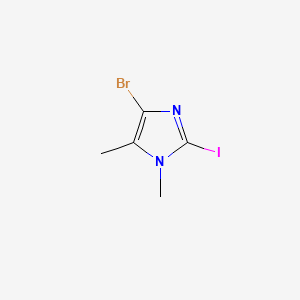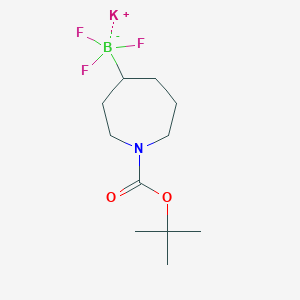
Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide is a chemical compound with the molecular formula C11H20BF3NO2K It is a boron-containing compound that features a trifluoroborate group attached to an azepane ring, which is further protected by a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The azepane ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The final step involves the introduction of the trifluoroborate group. This can be achieved by reacting the protected azepane with a boron trifluoride source in the presence of a potassium salt.
Industrial Production Methods
Industrial production of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of azepane and tert-butyl chloroformate.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each step to maximize yield and purity.
Purification and Isolation: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: Palladium or nickel catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted azepane derivatives.
Hydrolysis: Formation of the free amine.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the reactive amine functionality. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the azepane ring.
Comparación Con Compuestos Similares
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: Similar structure but with a piperidine ring instead of an azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]-5,5-difluoroazepan-4-yl}methyltrifluoroboranuide: Contains additional fluorine atoms on the azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide: Features a pyrrolidine ring instead of an azepane ring.
These compounds share similar reactivity patterns but differ in their ring structures and substituents, which can influence their chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H20BF3KNO2 |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-4-5-9(6-8-16)12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
Clave InChI |
BFGRPMRZOKDABS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

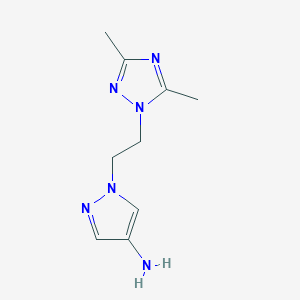
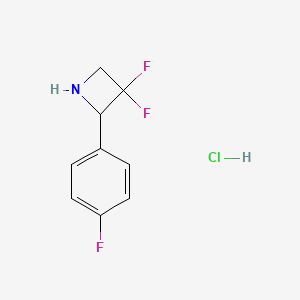
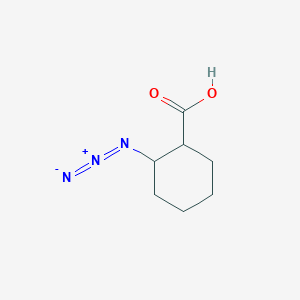

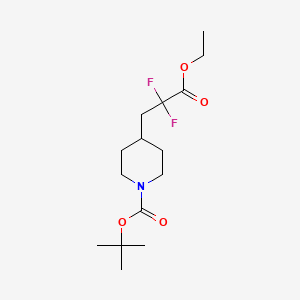

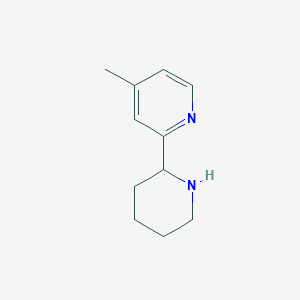
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
